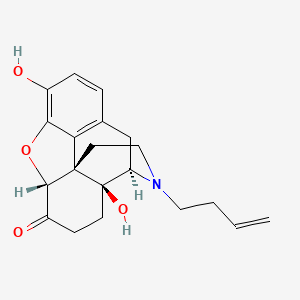
Naltrexone impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(3-Butenyl)noroxymorphone involves several steps. The primary synthetic route includes the reaction of noroxymorphone with 3-butenyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
N-(3-Butenyl)noroxymorphone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the butenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Butenyl)noroxymorphone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological receptors, particularly opioid receptors, due to its structural similarity to other opioid compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including pain management and addiction treatment.
Mechanism of Action
The mechanism of action of N-(3-Butenyl)noroxymorphone involves its interaction with opioid receptors in the body. The compound binds to these receptors, leading to a series of molecular events that result in its pharmacological effects. The specific pathways and molecular targets involved are still under investigation, but it is believed to modulate pain perception and other physiological responses.
Comparison with Similar Compounds
N-(3-Butenyl)noroxymorphone can be compared to other similar compounds such as:
Noroxymorphone: The parent compound, which lacks the butenyl group.
Naltrexone: A related compound used in the treatment of opioid addiction.
Naloxone: Another related compound used as an opioid antagonist in emergency overdose situations.
The uniqueness of N-(3-Butenyl)noroxymorphone lies in its structural modification, which may confer different pharmacological properties compared to its parent compound and other related molecules.
Properties
CAS No. |
189016-90-8 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2/t15-,18+,19+,20-/m1/s1 |
InChI Key |
AGAIYDYACAKVRE-XFWGSAIBSA-N |
Isomeric SMILES |
C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Canonical SMILES |
C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















